(2R, 3S)/(2S, 3R)-Racemic boc-beta-hydroxyphenylalanine

Beschreibung

BenchChem offers high-quality (2R, 3S)/(2S, 3R)-Racemic boc-beta-hydroxyphenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R, 3S)/(2S, 3R)-Racemic boc-beta-hydroxyphenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

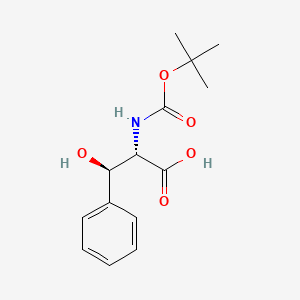

(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)11(16)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18)/t10-,11+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONUVMOXNPGTBK-WDEREUQCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]([C@@H](C1=CC=CC=C1)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501163349 |

Source

|

| Record name | rel-(βS)-N-[(1,1-Dimethylethoxy)carbonyl]-β-hydroxy-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501163349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102507-18-6 |

Source

|

| Record name | rel-(βS)-N-[(1,1-Dimethylethoxy)carbonyl]-β-hydroxy-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102507-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(βS)-N-[(1,1-Dimethylethoxy)carbonyl]-β-hydroxy-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501163349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide on the Structure Elucidation of (2R, 3S)/(2S, 3R)-Boc-beta-hydroxyphenylalanine

Introduction: The Imperative of Stereochemical Precision in Drug Development

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The case of thalidomide serves as a stark reminder of this principle. Therefore, the unambiguous assignment of the absolute and relative stereochemistry of drug candidates and their intermediates is a cornerstone of modern drug development. This guide provides a comprehensive technical overview of the methodologies employed for the structure elucidation of the diastereomers of N-Boc-β-hydroxyphenylalanine, specifically focusing on the (2R, 3S) and (2S, 3R) isomers. These compounds are valuable chiral building blocks in the synthesis of various pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring the trustworthiness of the described protocols.

The Challenge: Differentiating Diastereomers

Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical and chemical properties. This distinction allows for their separation and characterization using a variety of analytical techniques. The core of the challenge lies in unequivocally assigning the specific (2R, 3S) or (2S, 3R) configuration. This requires a multi-pronged analytical approach, combining spectroscopic and chromatographic methods to build a self-validating system of structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for determining the relative stereochemistry of diastereomers. The spatial arrangement of atoms in each diastereomer results in unique chemical environments for the nuclei, leading to distinct chemical shifts and coupling constants in their NMR spectra.

¹H NMR Spectroscopy: Unraveling Relative Configuration

The key to differentiating the syn ((2S, 3R) or (2R, 3S)) and anti ((2R, 3R) or (2S, 3S)) diastereomers of β-hydroxyphenylalanine derivatives lies in the coupling constant between the vicinal protons on the C2 (α) and C3 (β) carbons (³JHα-Hβ).

-

The Karplus Relationship: This principle dictates that the magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons.

-

syn Isomers: In the more stable staggered conformation of the syn isomer, the Hα and Hβ protons are typically in a gauche relationship, resulting in a smaller coupling constant, generally in the range of 4-5 Hz.

-

anti Isomers: Conversely, the stable conformation of the anti isomer often places the Hα and Hβ protons in an anti-periplanar arrangement, leading to a larger coupling constant, typically around 8-9 Hz.

A publication on the synthesis of syn-β-hydroxy-α-amino acid derivatives provides an example of the ¹H NMR data for N-tert-butoxycarbonyl-(2S, 3R)-β-hydroxy-L-phenylalanine methyl ester, where the coupling constant between the protons at C2 and C3 was reported as 7.6 Hz, which is indicative of a syn relationship.[1]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified Boc-β-hydroxyphenylalanine sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals to determine proton ratios and analyze the multiplicity and coupling constants of the signals corresponding to the α and β protons.

Two-Dimensional (2D) NMR Techniques: Building Connectivity

While ¹H NMR provides crucial information about proton-proton coupling, 2D NMR experiments are invaluable for confirming assignments and elucidating the complete molecular framework.

-

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, confirming the connectivity between the α and β protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the unambiguous assignment of the ¹³C chemical shifts for the α and β carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, providing further confirmation of the overall structure and the position of the Boc protecting group.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123, fontname="Helvetica", fontsize=12, labelloc="t", label="NMR Connectivity Workflow"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Sample" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "1H_NMR" [label="1D ¹H NMR"]; "Coupling_Constants" [label="³J(Hα-Hβ)\n(Relative Stereochemistry)", shape=ellipse, fillcolor="#FBBC05"]; "COSY" [label="2D COSY"]; "HSQC" [label="2D HSQC"]; "HMBC" [label="2D HMBC"]; "Structure_Elucidation" [label="Complete Structure\nElucidation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Sample" -- "1H_NMR"; "1H_NMR" -- "Coupling_Constants"; "1H_NMR" -- "COSY"; "Sample" -- "HSQC"; "Sample" -- "HMBC"; "Coupling_Constants" -- "Structure_Elucidation"; "COSY" -- "Structure_Elucidation"; "HSQC" -- "Structure_Elucidation"; "HMBC" -- "Structure_Elucidation"; } caption { text-align: left; font-family: "Helvetica"; font-size: 10px; margin-top: 5px; caption-side: bottom; } Figure 1: NMR workflow for structure elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and can provide clues to differentiate between diastereomers through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, confirming that the synthesized compound has the correct molecular formula.

Tandem Mass Spectrometry (MS/MS)

In some cases, the fragmentation patterns of diastereomers in MS/MS experiments can differ. For Boc-protected amino acids, a characteristic loss of isobutylene (56 Da) or the entire Boc group (100 Da) is often observed.[2][3][4] While not always definitive for stereochemical assignment, differences in the relative abundances of fragment ions between diastereomers can be indicative.[2] It has been suggested that tandem mass spectrometry of N-blocked Boc-protected carbopeptides may be helpful in distinguishing the stereochemistry of the N-terminus.[2]

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Chromatography: Inject the sample onto a liquid chromatography system coupled to a mass spectrometer. A reversed-phase C18 column is commonly used.[]

-

Mass Spectrometry: Utilize a soft ionization technique such as electrospray ionization (ESI) to minimize in-source fragmentation and clearly observe the molecular ion.[6]

-

Data Analysis: Analyze the resulting mass spectrum to confirm the molecular weight and, if applicable, compare the fragmentation patterns of the different diastereomers.

Chiral Chromatography: Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for separating enantiomers and diastereomers and for determining their purity.[7][8][9]

Principles of Chiral Separation

CSPs are composed of a single enantiomer of a chiral selector that is immobilized on a solid support.[8] The separation of enantiomers or diastereomers occurs due to the formation of transient, diastereomeric complexes with the CSP, which have different interaction energies and thus different retention times.[8]

Method Development

The selection of the appropriate CSP and mobile phase is crucial for achieving successful separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds, including amino acid derivatives.[7] Both normal-phase and reversed-phase modes can be employed.[10]

Experimental Protocol: Chiral HPLC

-

Column Selection: Choose a suitable chiral stationary phase. For Boc-protected amino acids, polysaccharide-based columns are a good starting point.

-

Mobile Phase Optimization: Begin with a standard mobile phase (e.g., hexane/isopropanol for normal phase or acetonitrile/water for reversed phase) and adjust the composition to optimize the resolution and retention times of the diastereomers.

-

Analysis: Inject the sample and monitor the elution profile using a UV detector. The two diastereomers should appear as distinct peaks.

-

Quantification: Integrate the peak areas to determine the diastereomeric ratio and assess the purity of each isomer.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=456, fontname="Helvetica", fontsize=12, labelloc="t", label="Chiral HPLC Separation Workflow"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Sample_Mixture" [label="Diastereomeric Mixture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Chiral_Column" [label="Chiral Stationary Phase"]; "Mobile_Phase" [label="Mobile Phase"]; "Separation" [label="Differential Interaction\n(Diastereomeric Complexes)"]; "Detection" [label="Detector (UV)"]; "Chromatogram" [label="Separated Peaks", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Sample_Mixture" -> "Chiral_Column"; "Mobile_Phase" -> "Chiral_Column"; "Chiral_Column" -> "Separation"; "Separation" -> "Detection"; "Detection" -> "Chromatogram"; } caption { text-align: left; font-family: "Helvetica"; font-size: 10px; margin-top: 5px; caption-side: bottom; } Figure 2: Workflow for chiral HPLC separation.

Absolute Configuration Determination: The Final Frontier

While the aforementioned techniques establish the relative stereochemistry and purity, determining the absolute configuration ((2R, 3S) vs. (2S, 3R)) requires methods that are sensitive to the absolute chirality of the molecule.

X-ray Crystallography: The Definitive Method

Single-crystal X-ray diffraction is the most powerful and unambiguous method for determining the absolute configuration of a chiral molecule.[11][12] By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of all atoms in the molecule can be determined.

Challenges and Considerations:

-

Crystal Growth: The primary challenge is often growing single crystals of sufficient quality for X-ray diffraction analysis.

-

Anomalous Dispersion: To determine the absolute configuration, the crystal should ideally contain a heavy atom to utilize the anomalous dispersion effect.[13] However, for light-atom structures, modern techniques and instrumentation can often provide a reliable assignment.

Vibrational Circular Dichroism (VCD): A Powerful Alternative in Solution

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[14] It is a powerful technique for determining the absolute configuration of molecules in solution, thus avoiding the need for crystallization.[13][15]

The VCD Workflow:

-

Experimental Spectrum: The VCD spectrum of the chiral molecule is measured.

-

Computational Modeling: The VCD spectrum of one enantiomer is calculated using ab initio methods, such as Density Functional Theory (DFT).[13]

-

Comparison: The experimental spectrum is compared with the calculated spectrum. A good correlation in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.[13]

VCD has been established as a reliable technique for determining the absolute configuration of small chiral molecules and has been successfully applied to amino acids and peptides.[14][16][17]

Summary of Analytical Data

| Technique | Information Provided | Key Parameters/Observations |

| ¹H NMR | Relative stereochemistry | ³JHα-Hβ coupling constant |

| 2D NMR (COSY, HSQC, HMBC) | Molecular connectivity and confirmation of assignments | Cross-peaks indicating scalar and long-range couplings |

| High-Resolution MS | Elemental composition | Accurate mass measurement |

| Tandem MS (MS/MS) | Fragmentation pattern | Characteristic losses (e.g., -56 Da, -100 Da) |

| Chiral HPLC | Diastereomeric separation and purity | Retention times and peak areas |

| X-ray Crystallography | Absolute configuration | 3D atomic coordinates |

| Vibrational Circular Dichroism | Absolute configuration in solution | Comparison of experimental and calculated spectra |

Conclusion: A Holistic and Self-Validating Approach

The structure elucidation of diastereomers such as (2R, 3S)- and (2S, 3R)-Boc-beta-hydroxyphenylalanine requires a synergistic combination of analytical techniques. NMR spectroscopy provides the foundational information on relative stereochemistry, while chiral chromatography confirms diastereomeric purity. Mass spectrometry validates the molecular formula and offers insights into fragmentation. Finally, the unambiguous assignment of the absolute configuration is achieved through the definitive method of X-ray crystallography or the powerful solution-state technique of VCD. By integrating these methods, researchers can construct a robust and self-validating body of evidence to unequivocally determine the complete three-dimensional structure of these important chiral building blocks, ensuring the scientific integrity and safety of the drug development process.

References

- Vibr

- Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe.

- Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragment

- Expedient Synthesis of syn-β-Hydroxy-α-amino acid derivatives: Phenylalanine, Tyrosine, Histidine and Tryptophan - PMC.

- Insight into vibrational circular dichroism of proteins by density functional modeling - RSC Publishing.

- ABSOLUTE CONFIGUR

- (PDF)

- I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragment

- Amino Acid MS Analysis Service - BOC Sciences.

- How can I avoid the Boc-cleavage during Mass Analysis?

- Confirmation of Synthesis: using MS to identify a protective group - ACD/Labs.

- HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie.

- Chiral HPLC separation: str

- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern

- Separation of Racemates Using Chiral HPLC and Creation of a D

- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.

- Macromolecular Structure Determin

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. acdlabs.com [acdlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. csfarmacie.cz [csfarmacie.cz]

- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 9. asianpubs.org [asianpubs.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 12. people.bu.edu [people.bu.edu]

- 13. spectroscopyeurope.com [spectroscopyeurope.com]

- 14. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 15. biotools.us [biotools.us]

- 16. Insight into vibrational circular dichroism of proteins by density functional modeling - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP08016F [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

spectroscopic data for racemic boc-beta-hydroxyphenylalanine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Racemic Boc-beta-Hydroxyphenylalanine

Abstract

This technical guide provides a comprehensive overview of the essential spectroscopic techniques used for the structural elucidation and characterization of racemic N-Boc-beta-hydroxyphenylalanine (N-Boc-3-phenylserine). Aimed at researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing technical data with field-proven insights, this guide serves as a practical reference for confirming the identity and purity of this crucial amino acid derivative.

Introduction: The Significance of Boc-beta-Hydroxyphenylalanine

β-Hydroxy-α-amino acids are vital structural motifs found in numerous biologically active natural products and pharmaceuticals.[1] The N-tert-butyloxycarbonyl (Boc) protected form of racemic beta-hydroxyphenylalanine is a key building block in synthetic organic chemistry, particularly in peptide synthesis.[2] The Boc group is a widely used protecting group for amines due to its stability across various reaction conditions and its straightforward removal under mild acidic conditions.[3][4]

Accurate and unambiguous characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final product. Spectroscopic methods provide the necessary tools for this confirmation. This guide outlines the application of NMR, IR, and MS to provide a detailed "fingerprint" of the molecule, validating its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. By measuring the magnetic environment of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the connectivity and chemical environment of each atom within the molecule.[3]

Expertise & Experience: Causality in Experimental Choices

For Boc-protected amino acids, ¹H NMR is the first and most definitive check for successful protection. The appearance of a large, sharp singlet integrating to nine protons in the upfield region (~1.4 ppm) is the hallmark of the tert-butyl group from the Boc moiety.[3][5] The choice of solvent is critical; deuterated chloroform (CDCl₃) is often suitable, but for compounds with higher polarity or hydrogen-bonding capacity, such as beta-hydroxyphenylalanine, deuterated dimethyl sulfoxide (DMSO-d₆) can be a better choice to ensure complete dissolution and sharp peaks for exchangeable protons (NH and OH).[6][7] ¹³C NMR complements the proton data by confirming the presence of all carbon atoms, including the characteristic quaternary and carbonyl carbons of the Boc group.[8][9]

Experimental Protocol: NMR Sample Preparation

This protocol describes a self-validating system for preparing a high-quality NMR sample.

-

Sample Weighing: Accurately weigh 5-10 mg of the racemic Boc-beta-hydroxyphenylalanine sample for ¹H NMR (or 20-25 mg for ¹³C NMR) directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[7]

-

Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra according to the spectrometer's standard operating procedures.

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR characterization of Boc-beta-hydroxyphenylalanine.

Data Presentation & Interpretation

The following tables summarize the expected NMR data for racemic Boc-beta-hydroxyphenylalanine. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Expected ¹H NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.3-1.4 | Singlet | 9H | C(CH ₃)₃ (Boc group) |

| ~4.3-4.5 | Multiplet | 1H | α-CH |

| ~5.0-5.2 | Multiplet | 1H | β-CH |

| ~5.5-5.8 | Doublet | 1H | β-OH |

| ~7.0-7.2 | Doublet | 1H | NH |

| ~7.2-7.4 | Multiplet | 5H | Aromatic CH |

| ~12.5-13.0 | Broad Singlet | 1H | COOH |

-

Interpretation: The most prominent signal is the singlet for the nine equivalent protons of the Boc group.[5] The signals for the α-CH and β-CH protons will likely be multiplets due to coupling with each other and with the adjacent NH and OH protons, respectively. The aromatic protons of the phenyl group will appear in their characteristic region. The acidic proton of the carboxylic acid is typically very broad and far downfield.

Table 2: Expected ¹³C NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~28.5 | C (CH₃)₃ (Boc group) |

| ~57.0 | α-C H |

| ~73.0 | β-C H |

| ~78.5 | C (CH₃)₃ (Boc group) |

| ~127.0-130.0 | Aromatic C H |

| ~141.0 | Aromatic Quaternary C |

| ~155.5 | Boc C =O |

| ~173.0 | C OOH |

-

Interpretation: Key signals confirming the structure include the two carbons of the Boc group (~28.5 and ~78.5 ppm), the carbamate carbonyl (~155.5 ppm), and the carboxylic acid carbonyl (~173.0 ppm).[8][10] The signals for the α and β carbons are expected in the aliphatic region, with the β-carbon shifted downfield due to the attached hydroxyl group.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[11][12] While FTIR cannot distinguish between enantiomers, it can differentiate a racemic mixture from an enantiopure compound due to differences in their crystal lattice structures and hydrogen bonding networks.[11]

Expertise & Experience: Causality in Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred method for analyzing solid amino acid derivatives. It requires minimal sample preparation and provides high-quality spectra by pressing the sample directly against a high-refractive-index crystal (often diamond).[11][13] When analyzing the spectrum, the most informative regions are the N-H and O-H stretching region (~3200-3500 cm⁻¹) and the carbonyl (C=O) stretching region (~1650-1750 cm⁻¹). The presence of distinct C=O bands for the carbamate and the carboxylic acid, along with the N-H stretch, validates the core structure.[3]

Experimental Protocol: ATR-FTIR Analysis

-

Background Scan: Ensure the ATR crystal is clean and perform a background scan to subtract atmospheric and crystal absorbances.

-

Sample Application: Place a small amount of the powdered racemic Boc-beta-hydroxyphenylalanine sample directly onto the diamond ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm, consistent contact between the sample and the crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.[11]

-

Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Visualization: FTIR Analysis Workflow

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Data Presentation & Interpretation

Table 3: Expected IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3400 | N-H Stretch | Amide (Carbamate) |

| ~2500-3300 (broad) | O-H Stretch | Carboxylic Acid & Alcohol |

| ~2850-3000 | C-H Stretch | Aliphatic |

| ~1710-1730 | C=O Stretch | Carboxylic Acid |

| ~1680-1700 | C=O Stretch | Carbamate (Boc) |

| ~1500-1550 | N-H Bend | Amide II |

| ~1400-1600 | C=C Stretch | Aromatic Ring |

-

Interpretation: The spectrum will be characterized by a very broad absorption in the high-frequency region due to hydrogen-bonded O-H groups of the alcohol and carboxylic acid, superimposed with the N-H stretch.[14] Two distinct carbonyl peaks are expected: one for the carboxylic acid dimer at a higher wavenumber and one for the carbamate at a slightly lower wavenumber.[3] The presence of these key bands provides strong evidence for the molecular structure.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound, thereby confirming its elemental formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like amino acid derivatives, as it typically keeps the molecule intact.[15][]

Expertise & Experience: Causality in Experimental Choices

For a compound like Boc-beta-hydroxyphenylalanine (C₁₄H₁₉NO₅, Molecular Weight: 281.30 g/mol ), ESI-MS in positive ion mode is the standard choice. We expect to see the protonated molecular ion, [M+H]⁺, at m/z 282.3.[15] It is also common to observe adducts with sodium, [M+Na]⁺, at m/z 304.3, especially if there are trace amounts of sodium salts in the sample or solvent. The choice of solvent and pH for the sample solution is important; a slightly acidic mobile phase (e.g., containing formic acid) is often used to promote protonation and enhance the signal in positive ion mode.[15][17]

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture.

-

Instrument Setup: Set up the ESI-MS instrument in positive ion mode. Typical parameters include a capillary voltage of 3-4 kV and a heated drying gas flow.[15][18]

-

Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump or through an LC system.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-500).

Visualization: MS Analysis Workflow

Caption: Workflow for ESI-MS analysis to confirm molecular weight.

Data Presentation & Interpretation

Table 4: Expected Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 282.13 | [M+H]⁺ (Protonated Molecule) |

| 304.11 | [M+Na]⁺ (Sodium Adduct) |

| 226.10 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |

| 182.08 | [M+H - Boc]⁺ (Loss of Boc group) |

-

Interpretation: The primary goal is to identify the base peak corresponding to the protonated molecule ([M+H]⁺) at m/z 282.13. The observation of this peak confirms that the compound has the correct molecular weight. Common fragments in the mass spectrum of Boc-protected compounds include the loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the molecular ion.

Conclusion

The comprehensive characterization of racemic Boc-beta-hydroxyphenylalanine is reliably achieved through the synergistic use of NMR, IR, and MS. NMR spectroscopy provides the definitive structural assignment, IR spectroscopy quickly confirms the presence of key functional groups, and mass spectrometry validates the molecular weight. Together, these techniques form a self-validating system, ensuring the identity, structure, and purity of this important synthetic building block. The protocols and reference data presented in this guide offer a robust framework for researchers and drug development professionals, underpinning the scientific integrity of their work.

References

-

Kubota, H., et al. (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

Cohen, S. A., & Michaud, D. P. (2011). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. PMC. Available at: [Link]

-

Guo, L., & Li, L. (2006). Enhancement of Amino Acid Detection and Quantification by Electrospray Ionization Mass Spectrometry. Analytical Chemistry - ACS Publications. Available at: [Link]

-

Chemistry LibreTexts (2024). 1.15: Biomaterials- Protein Structure Determination by FTIR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate (2017). Which solvents I should use for taking NMR of amino acid?. ResearchGate. Available at: [Link]

-

Miyata, O., Asai, H., & Naito, T. (2005). Stereoselective synthesis of beta-hydroxyphenylalanines using imino 1,2-Wittig rearrangement of hydroximates. PubMed. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Royal Society of Chemistry. Available at: [Link]

-

Vedejs, E., & Moss, W. O. (2009). Expedient Synthesis of syn-β-Hydroxy-α-amino acid derivatives: Phenylalanine, Tyrosine, Histidine and Tryptophan. PMC. Available at: [Link]

-

Organic Syntheses (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate. Organic Syntheses. Available at: [Link]

-

Takano, Y., Chikaraishi, Y., & Ohkouchi, N. イオンペアクロマトグラフィー/電子スプレーイオン化質量分析法 (LC/ESI-MS)によるアミノ酸. JAMSTEC. Available at: [Link]

-

Undergraduate Science Journals (2016). Infrared Spectroscopy of Amino Acid Side Chains. Undergraduate Science Journals. Available at: [Link]

-

IntechOpen (2025). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. IntechOpen. Available at: [Link]

-

Specac Ltd. ATR-FTIR spectroscopy of biological samples. Specac Ltd. Available at: [Link]

-

Agilent (2000). Rapid Screening of Amino Acids in Food by CE-ESI-MS. Agilent. Available at: [Link]

-

Soga, T., & Heiger, D. N. (2000). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Analytical Chemistry - ACS Publications. Available at: [Link]

-

Der Pharma Chemica. Scholars Research Library. Der Pharma Chemica. Available at: [Link]

-

Royal Society of Chemistry. Table of Contents. The Royal Society of Chemistry. Available at: [Link]

-

Organic Syntheses Procedure. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Vedejs, E., & Moss, W. O. (2006). Expedient Synthesis of threo-β-Hydroxy-α-amino Acid Derivatives: Phenylalanine, Tyrosine, Histidine, and Tryptophan. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Elsevier. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Elsevier. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry. Available at: [Link]

-

ResearchGate (1980). Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures. ResearchGate. Available at: [Link]

- ResearchGate. (a) IR spectra in the region 3500-3200 cm-1 for the peptides Boc-[Aib-γ... ResearchGate. Available at: https://www.researchgate.net/figure/a-IR-spectra-in-the-region-3500-3200-cm-1-for-the-peptides-Boc-Aib-g-4-R-Val-n-OMe_fig2_231189311

-

ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available at: [Link]

-

PubMed (2014). Comparison of tandem mass spectrometry and amino acid analyzer for phenylalanine and tyrosine monitoring--implications for clinical management of patients with hyperphenylalaninemia. PubMed. Available at: [Link]

-

MassBank.jp. MassBank3. MassBank.jp. Available at: [Link]

-

Okayama University. 1 H-NMR spectrum of N-Boc glutamic acid. Okayama University. Available at: [Link]

Sources

- 1. Stereoselective synthesis of beta-hydroxyphenylalanines using imino 1,2-Wittig rearrangement of hydroximates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Boc-β-phenyl-Phe-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR spectrum [chemicalbook.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 13. ATR-FTIR spectroscopy of biological samples - Specac Ltd [specac.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 17. jir.repo.nii.ac.jp [jir.repo.nii.ac.jp]

- 18. pubs.acs.org [pubs.acs.org]

understanding the stereochemistry of (2R, 3S)/(2S, 3R)-boc-beta-hydroxyphenylalanine

An In-Depth Technical Guide to the Stereochemistry of (2R, 3S)/(2S, 3R)-Boc-beta-Hydroxyphenylalanine

Introduction: The Significance of Stereochemically Defined β-Hydroxy-α-Amino Acids

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is paramount. β-Hydroxy-α-amino acids (β-HAAs) represent a critical class of non-proteinogenic amino acids, distinguished by the presence of a hydroxyl group on the β-carbon of the side chain. This structural motif is not merely an academic curiosity; it is a cornerstone of numerous biologically active natural products, including clinically vital glycopeptide antibiotics like vancomycin, ristocetin, and teicoplanin.[1][2] The defined stereochemistry at both the α- and β-carbons (C2 and C3) is crucial for the specific molecular recognition and biological activity of these complex molecules.

The (2R, 3S) and (2S, 3R) stereoisomers of β-hydroxyphenylalanine, often protected with a tert-butoxycarbonyl (Boc) group, are particularly valuable chiral building blocks.[3][] Their incorporation into peptides or small molecules can induce specific conformational constraints, enhance binding affinity to biological targets, and improve metabolic stability by conferring resistance to enzymatic degradation.[] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the stereochemistry of this important enantiomeric pair, detailing the logic behind their synthesis, methods for their unambiguous characterization, and their applications in modern medicinal chemistry.

Part 1: Decoding the Stereochemistry

Understanding the stereochemistry of Boc-β-hydroxyphenylalanine requires a firm grasp of the two chiral centers at the C2 (α-carbon) and C3 (β-carbon) positions. This gives rise to four possible stereoisomers.

Stereochemical Nomenclature

-

Absolute Configuration (R/S): The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) at each stereocenter.

-

Relative Configuration (threo/erythro): This older nomenclature describes the relative orientation of substituents at adjacent stereocenters. When the carbon chain is drawn vertically in a Fischer projection, if the similar groups (in this case, the amino/Boc-amino group and the hydroxyl group) are on opposite sides, the isomer is designated threo. If they are on the same side, it is erythro.

For β-hydroxyphenylalanine, the (2R, 3S) and (2S, 3R) isomers constitute an enantiomeric pair with a threo relative configuration. Their diastereomers, the (2R, 3R) and (2S, 3S) isomers, are the erythro enantiomeric pair.

Caption: Stereochemical relationships of Boc-β-hydroxyphenylalanine isomers.

Part 2: The Critical Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide and amino acid chemistry.[6] Its function is to temporarily "mask" the nucleophilic α-amino group, preventing it from engaging in unwanted side reactions during subsequent synthetic transformations.

Causality Behind Choosing the Boc Group:

-

Ease of Introduction: The Boc group is readily installed on the amino acid nitrogen under mild conditions, typically using di-tert-butyl dicarbonate (Boc₂O).[7]

-

Robust Stability: It is exceptionally stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, ensuring it remains intact during multi-step syntheses.[6]

-

Orthogonality and Mild Removal: The key advantage of the Boc group is its lability under acidic conditions (e.g., trifluoroacetic acid, TFA). This allows for its selective removal without disturbing other protecting groups that are sensitive to different conditions (like base-labile Fmoc or hydrogenolysis-labile Cbz groups), a principle known as orthogonality.[6][8] This precise control is fundamental to complex synthetic strategies.

Part 3: Stereoselective Synthesis of threo-Boc-β-Hydroxyphenylalanine

Achieving the desired threo stereochemistry is a significant synthetic challenge that requires a high degree of stereocontrol. While numerous methods exist, an expedient and reliable approach reported by Crich and Banerjee involves a radical bromination followed by a stereoselective cyclization.[1][2] This protocol serves as a self-validating system, where the formation of a key intermediate dictates the final stereochemical outcome.

Experimental Protocol: Synthesis of N-Boc-(2S, 3R)-β-hydroxyphenylalanine Methyl Ester

This workflow starts from commercially available L-phenylalanine, ensuring the C2 stereocenter is fixed as (S).

Caption: Workflow for the stereoselective synthesis of threo-Boc-β-hydroxyphenylalanine.

-

Step 1: N,N-di-tert-butoxycarbonyl Protection:

-

The methyl ester of L-phenylalanine is treated with di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Causality: The formation of the N,N-di-Boc derivative is crucial. A single N-substituent is required to deactivate the α-position towards hydrogen atom abstraction in the subsequent radical bromination step.[1][2]

-

-

Step 2: NBS-Mediated Radical Bromination:

-

The N,N-di-Boc protected phenylalanine is treated with N-Bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation conditions (e.g., AIBN or light).

-

Causality: This step introduces a bromine atom at the β-carbon (C3), creating a mixture of diastereomeric bromides. This mixture is typically used directly in the next step without purification.[1][2]

-

-

Step 3: Silver Nitrate-Mediated Oxazolidinone Formation:

-

The crude bromide mixture is treated with silver nitrate (AgNO₃) in acetone.

-

Causality: This is the key stereochemistry-defining step. The silver ion facilitates the removal of the bromide, leading to the formation of a transient carbocation or related intermediate. The neighboring di-Boc protected nitrogen atom then attacks intramolecularly to form a five-membered oxazolidinone ring. This cyclization proceeds with high diastereoselectivity to predominantly form the trans-oxazolidinone. The trans configuration of this intermediate locks in the desired threo relationship between the substituents at C2 and C3.[1][2]

-

-

Step 4: Cesium Carbonate-Catalyzed Hydrolysis:

-

The purified trans-oxazolidinone is treated with cesium carbonate (Cs₂CO₃) in methanol.

-

Causality: This mild basic hydrolysis selectively cleaves the oxazolidinone ring to reveal the β-hydroxyl group and revert one of the Boc groups back to a standard N-Boc protected amine, yielding the final N-Boc-(2S, 3R)-β-hydroxyphenylalanine methyl ester in excellent yield and high diastereomeric purity.[1][2]

-

Part 4: Structural Elucidation and Stereochemical Confirmation

Confirming the absolute and relative stereochemistry is a critical, non-negotiable step. A combination of spectroscopic and analytical techniques provides the necessary evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the relative stereochemistry of diastereomers.[9]

-

¹H NMR Analysis: The key diagnostic feature is the vicinal coupling constant (³J_HH) between the proton at C2 (Hα) and the proton at C3 (Hβ). Based on the Karplus relationship, the magnitude of this coupling constant is dependent on the dihedral angle between the two protons.

-

For threo isomers , like (2S, 3R), the preferred conformation places Hα and Hβ in a gauche relationship, resulting in a small coupling constant (typically ³J_HH = 1-4 Hz) .

-

For erythro isomers , the preferred conformation is anti-periplanar, leading to a large coupling constant (typically ³J_HH = 8-10 Hz) .

-

Quantitative NMR Data for N-Boc-(2S, 3R)-β-hydroxyphenylalanine Methyl Ester [1][2]

| Parameter | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| Boc (t-Bu) | 1.31 ppm (s, 9H) | 28.2, 80.0 ppm |

| Hα (C2-H) | 4.52-4.50 ppm (d, J = 7.6 Hz, 1H) | 59.5 ppm |

| Hβ (C3-H) | 5.20 ppm (s, 1H) | 73.8 ppm |

| NH | 5.41-5.39 ppm (d, J = 8.4 Hz, 1H) | - |

| Ester (CH₃) | 3.73 ppm (s, 3H) | 52.6 ppm |

| Phenyl (Ar-H) | 7.23-7.35 ppm (m, 5H) | 126.0, 128.0, 128.3, 139.9 ppm |

| Carbonyls (C=O) | - | 155.7, 171.5 ppm |

| (Note: The reported J-values in the source literature may vary slightly based on experimental conditions and how the protons are coupled. The key is the relative magnitude difference between threo and erythro isomers.) |

Optical Rotation and Chiral Chromatography

-

Specific Rotation ([α]D): This measurement confirms the presence of a single enantiomer and its identity. For N-tert-Butoxycarbonyl-(2S,3R)-β-hydroxyphenylalanine Methyl Ester, a specific rotation of [α]²²D −14.8 (c 1.3) has been reported.[1][2]

-

Chiral HPLC: High-performance liquid chromatography using a chiral stationary phase (CSP) is the definitive method for determining enantiomeric and diastereomeric purity. The sample is analyzed against standards of the other stereoisomers to confirm its purity.

Part 5: Applications in Drug Discovery and Development

The stereochemically pure (2R, 3S) and (2S, 3R) isomers of Boc-β-hydroxyphenylalanine are not end products but rather high-value intermediates for constructing complex, biologically active molecules.

-

Peptidomimetics and Novel Therapeutics: Incorporation of these residues into peptide sequences can enforce specific secondary structures (e.g., turns or helices), which can be critical for high-affinity binding to receptors or enzymes.[] The hydroxyl group provides an additional site for hydrogen bonding or further chemical modification.

-

Synthesis of Natural Product Analogues: These amino acids are essential for the synthesis of analogues of complex natural products like vancomycin and cyclomarin A.[10][11] Such analogues are crucial for structure-activity relationship (SAR) studies aimed at developing new antibiotics to combat resistant bacteria.

-

Chiral Building Blocks: They serve as versatile starting materials for the synthesis of other important chiral molecules, such as hydroxyethylamine-based HIV protease inhibitors, where the stereochemistry of the amino and hydroxyl groups is critical for inhibitory activity.[12]

Conclusion

The (2R, 3S) and (2S, 3R) enantiomers of Boc-β-hydroxyphenylalanine are sophisticated chiral building blocks whose value lies in their precisely defined three-dimensional structure. A thorough understanding of their stereochemistry, underpinned by robust synthetic strategies that provide unambiguous stereocontrol, is essential for their effective use. The analytical methods detailed herein, particularly NMR spectroscopy, provide a reliable framework for structural and stereochemical verification. For professionals in drug development, mastering the chemistry of these unique amino acids opens the door to creating novel peptidomimetics and other therapeutics with enhanced stability, selectivity, and efficacy.

References

-

Crich, D., & Banerjee, A. (2006). Expedient Synthesis of threo-β-Hydroxy-α-amino Acid Derivatives: Phenylalanine, Tyrosine, Histidine, and Tryptophan. The Journal of Organic Chemistry, 71(18), 7106–7109. [Link]

-

Crich, D., & Banerjee, A. (2009). Expedient Synthesis of syn-β-Hydroxy-α-amino acid derivatives: Phenylalanine, Tyrosine, Histidine and Tryptophan. NIH Public Access, Author Manuscript. Published in final edited form as: Nat Protoc. 2007; 2(11): 2751–2757.[Link]

-

Miyata, O., Asai, H., & Naito, T. (2005). Stereoselective synthesis of beta-hydroxyphenylalanines using imino 1,2-Wittig rearrangement of hydroximates. Chemical & Pharmaceutical Bulletin, 53(4), 355–360. [Link]

-

Brennan, P. E., & Overman, L. E. (2012). Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. Organic & Biomolecular Chemistry, 10(35), 7118-7129. [Link]

-

Aube, J., & Wang, Y. (2005). A stereoselective synthesis of (2S,3R)-β-methoxyphenylalanine: A component of cyclomarin A. Tetrahedron: Asymmetry, 16(24), 3963-3969. [Link]

-

Lookchem. (2022). Synthesis of beta-hydroxy-beta-(fluoronitrophenyl)alanines: vital components in the assembly of biologically active cyclic peptides. Retrieved from [Link]

-

GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. Retrieved from [Link]

-

Reddy, P. V., & Padiya, K. J. (2009). Expedient asymmetric synthesis of (2S,3S)-Boc-phenylalanine epoxide, a key intermediate for the synthesis of biologically active compounds. Tetrahedron: Asymmetry, 20(19), 2226-2229. [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

MDPI. (2017). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Symmetry, 9(10), 215.* [Link]

-

Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. genscript.com [genscript.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. lookchem.com [lookchem.com]

- 12. researchgate.net [researchgate.net]

The Chiral Imperative: Synthesis, Resolution, and Validation of Racemic Amino Acids

Executive Summary: The Stereochemical Mandate

In modern drug development, chirality is not merely a structural curiosity; it is a pharmacological mandate. The , "Development of New Stereoisomeric Drugs," established a regulatory paradigm requiring the rigorous characterization of individual enantiomers[1]. Because enantiomers often exhibit vastly different pharmacokinetic and pharmacodynamic profiles—where the eutomer drives efficacy and the distomer may induce toxicity—the use of pure L- or D-amino acids as active pharmaceutical ingredient (API) precursors is non-negotiable[2]. However, robust synthetic routes like the Strecker synthesis inherently produce racemic mixtures. This whitepaper details the mechanistic causality behind racemate generation, the logic of enzymatic resolution, and the analytical validation required to ensure enantiomeric purity.

The Genesis of the Racemate: Strecker Synthesis

The is a cornerstone of scalable API precursor manufacturing[3]. However, it is inherently non-stereoselective.

The Causality of Racemization: The reaction initiates with the condensation of an achiral aldehyde and ammonia to form an iminium ion. This intermediate is sp2 -hybridized, rendering its geometry strictly planar. When the cyanide ion executes its nucleophilic attack, it faces no steric or electronic bias; it attacks the re and si faces of the planar iminium ion with equal thermodynamic probability[4]. This lack of stereofacial selectivity guarantees the formation of a 50:50 racemic mixture of the α -aminonitrile, which subsequently hydrolyzes into a racemic ( D,L ) amino acid[5].

Workflow of the Strecker synthesis yielding a racemic amino acid mixture.

The Logic of Chiral Resolution: Enzymatic Specificity

To isolate the desired enantiomer from the Strecker racemate, we must break the symmetry. While chemical resolution via diastereomeric salt formation is common, it often suffers from poor yields and requires multiple recrystallizations. using Acylase I (derived from Aspergillus oryzae or porcine kidney) offers a superior, highly enantioselective alternative[6].

The Causality of Enzymatic Resolution: Acylase I possesses a highly rigid, stereospecific active site pocket. When the racemic amino acid is chemically N-acetylated, the resulting N-acetyl- D,L -amino acid is fed to the enzyme. The active site exclusively accommodates the spatial arrangement of the L-configuration. Consequently, the enzyme hydrolyzes the amide bond of the L-enantiomer, liberating the free L-amino acid, while the N-acetyl-D-enantiomer is sterically rejected and remains completely intact[6]. This transforms a difficult chiral separation into a trivial physical separation: the free L-amino acid is insoluble in ethanol, whereas the N-acetyl-D-amino acid remains highly soluble.

Enzymatic resolution of N-acetyl-D,L-amino acids using Acylase I.

Protocol 1: Enzymatic Resolution of D,L-Methionine

This protocol is designed as a self-validating system : The enzymatic reaction naturally arrests at exactly 50% conversion. If in-process titration indicates >50% hydrolysis, it immediately flags an error in enzyme specificity or unwanted chemical hydrolysis, serving as an intrinsic quality control checkpoint.

-

N-Acetylation: Suspend 1.0 eq of racemic D,L -methionine in aqueous NaOH (pH 10). Slowly add 1.2 eq of acetic anhydride at 0°C, maintaining pH via NaOH addition. Acidify to precipitate N-acetyl- D,L -methionine.

-

Enzymatic Hydrolysis: Dissolve the N-acetyl- D,L -methionine in distilled water. Adjust the pH to exactly 7.0 using dilute LiOH. Add CoCl2 to a final concentration of 0.5 mM (an essential metal cofactor for Acylase I).

-

Incubation: Add Acylase I (10 U/mg substrate) and incubate at 37°C with gentle agitation for 24–48 hours. Monitor the release of free amine via a ninhydrin assay until the reaction plateaus at 50% conversion.

-

Separation & Recovery: Acidify the reaction mixture to pH 2.0 using HCl. Extract the unreacted N-acetyl-D-methionine into an ethyl acetate organic layer.

-

Precipitation: Neutralize the remaining aqueous layer to pH 6.0 and add 3 volumes of cold absolute ethanol. The free L-methionine will precipitate. Filter, wash with cold ethanol, and dry under vacuum.

Analytical Validation via Chiral HPLC

To validate the enantiomeric excess ( ee% ) of the resolved L-amino acid, is deployed[7].

The Causality of Chiral Chromatography: Macrocyclic glycopeptide chiral stationary phases (CSPs), such as teicoplanin, contain multiple stereogenic centers and hydrogen-bonding cavities. When the analyte passes through the column, the enantiomers form transient diastereomeric complexes with the CSP[7]. Because the L- and D-enantiomers have different spatial geometries, they experience different degrees of steric hindrance, π−π interactions, and hydrogen bonding. The L-enantiomer typically forms a more thermodynamically stable complex with the teicoplanin selector, resulting in a stronger affinity and a longer retention time compared to the D-enantiomer[7].

Mechanism of chiral recognition and separation on a teicoplanin-based HPLC column.

Protocol 2: Chiral HPLC Validation

This protocol is a self-validating system : Before analyzing the resolved sample, a known racemic standard must be injected. The system is only validated if the standard produces two baseline-resolved peaks with an exact 50:50 area ratio. Any deviation instantly flags detector non-linearity or column degradation.

-

Column Equilibration: Install a Teicoplanin-based CSP column (e.g., 250 mm x 4.6 mm, 5 μ m). Equilibrate with a mobile phase of Methanol:Water (80:20 v/v) at a flow rate of 1.0 mL/min at 25°C.

-

System Suitability (Validation Step): Inject 10 μ L of a 1 mg/mL standard racemic D,L -methionine solution. Verify baseline resolution ( Rs>1.5 ) and a 1:1 peak area ratio.

-

Sample Analysis: Dissolve 1 mg of the enzymatically resolved L-methionine product in 1 mL of mobile phase. Inject 10 μ L into the system. Monitor UV absorbance at 210 nm.

-

Quantification: Calculate the enantiomeric excess using the integrated peak areas:

ee%=(AreaL+AreaDAreaL−AreaD)×100

Quantitative Data Synthesis: Resolution Methods

The following table summarizes the operational metrics of various chiral resolution methodologies used in synthetic chemistry. (Note: The maximum theoretical yield for resolving a racemate is 50%).

| Resolution Method | Typical Yield (%) | Enantiomeric Excess (ee%) | Scalability | Cost Factor | Primary Mechanism of Action |

| Chemical (Diastereomeric Salts) | 30 - 40% | 85 - 95% | High | Low | Differential solubility of formed diastereomers |

| Enzymatic (Acylase I) | 45 - 49% | >99% | Very High | Medium | Stereospecific amide bond hydrolysis |

| Chromatographic (Prep-HPLC/SFC) | 40 - 45% | >99% | Medium | High | Transient diastereomeric complexation |

References

-

Food and Drug Administration (FDA). "Development of New Stereoisomeric Drugs." FDA Guidance Documents, May 1992. URL:[Link]

-

Master Organic Chemistry. "The Strecker Synthesis of Amino Acids." URL:[Link]

-

National Institutes of Health (PMC). "Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities." URL:[Link]

-

Oxford Academic. "Enzymatic Resolution of Racemic Amino Acids." Bioscience, Biotechnology, and Biochemistry. URL: [Link]

-

MDPI. "Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods." International Journal of Molecular Sciences. URL: [Link]

Sources

- 1. Development of New Stereoisomeric Drugs | FDA [fda.gov]

- 2. hhs.gov [hhs.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]

Comprehensive Protocol for the Chiral Resolution of Racemic (2R, 3S)/(2S, 3R)-Boc-β-Hydroxyphenylalanine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals. Content Scope: Mechanistic rationale, classical resolution, and modern chromatographic separation of N-Boc protected threo-phenylserine.

Introduction & Mechanistic Rationale

β-Hydroxyphenylalanine (commonly known as phenylserine) is a critical chiral building block in pharmaceutical chemistry, serving as a core scaffold for phenicol antibiotics (e.g., florfenicol), enzyme inhibitors, and complex peptide drugs. The molecule possesses two chiral centers at the α (C2) and β (C3) positions. The (2R, 3S) and (2S, 3R) enantiomers constitute the threo (or anti) diastereomeric pair.

While unprotected threo-β-phenylserine can be resolved via preferential crystallization techniques[1], modern synthetic workflows often require the amine to be protected. The tert-butyloxycarbonyl (Boc) group is the industry standard because it prevents zwitterion formation, enhances solubility in organic solvents, and leaves the carboxylic acid moiety free for downstream coupling.

However, the racemic mixture of (2R, 3S)/(2S, 3R)-Boc-β-hydroxyphenylalanine must be optically resolved before use. This application note details two highly validated, self-contained workflows for its chiral resolution:

-

Classical Diastereomeric Salt Formation: A highly scalable, cost-effective benchtop method utilizing chiral amines[2].

-

Preparative Supercritical Fluid Chromatography (SFC): A high-throughput, modern standard for rapid enantioseparation[3][4].

Method 1: Classical Diastereomeric Salt Resolution

Principle and Causality

This method exploits the acid-base reaction between the free carboxylic acid of the racemic Boc-amino acid and an enantiopure chiral amine, such as (-)-Ephedrine or Quinine[2]. The resulting diastereomeric salts—(2R,3S)-Boc-phenylserine·(-)-ephedrine and (2S,3R)-Boc-phenylserine·(-)-ephedrine—exhibit distinct solubility profiles in moderately polar solvent systems (e.g., Ethyl Acetate/Ethanol). This differential solubility allows for the selective precipitation of one diastereomer, leaving the other enriched in the mother liquor.

Step-by-Step Protocol

Phase 1: Salt Formation & Crystallization

-

Dissolution: Suspend 1.0 equivalent (eq) of racemic (2R, 3S)/(2S, 3R)-Boc-β-hydroxyphenylalanine in a minimal volume of a 9:1 (v/v) mixture of Ethyl Acetate (EtOAc) and Ethanol (EtOH). Heat gently to 45°C until fully dissolved.

-

Resolving Agent Addition: Dissolve 1.0 eq of (-)-Ephedrine in a small volume of EtOAc. Add this solution dropwise to the racemate solution under continuous stirring.

-

Equilibration: Allow the mixture to cool to room temperature (20-25°C) over 2 hours, then transfer to a 4°C refrigerator for 12-16 hours to induce crystallization.

-

Filtration: Filter the precipitated diastereomeric salt in a Büchner funnel. Wash the filter cake with ice-cold EtOAc to remove surface impurities.

-

Validation (Recrystallization): To ensure >99% diastereomeric excess (de), recrystallize the collected salt from pure boiling EtOH. Self-Validation Check: Analyze a micro-sample of the salt via chiral HPLC before proceeding to Phase 2.

Phase 2: Salt Breaking & Recovery

-

Suspension: Suspend the optically pure diastereomeric salt in a biphasic mixture of EtOAc and deionized water (1:1 v/v).

-

Acidification (Critical Step): Slowly add 1M HCl dropwise under vigorous stirring until the aqueous layer reaches a pH of ~2.0.

-

Causality Note: The use of 1M HCl is a deliberate, critical choice. A stronger acid (e.g., 6M HCl) or elevated temperatures would risk cleaving the acid-labile Boc protecting group. A weaker acid would fail to fully protonate the carboxylate, resulting in poor extraction yields.

-

-

Extraction: Separate the organic (EtOAc) layer. Extract the aqueous layer twice more with fresh EtOAc.

-

Purification: Combine the organic layers, wash with saturated NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate in vacuo at 35°C to yield the enantiopure Boc-β-hydroxyphenylalanine.

Classical Resolution Workflow Diagram

Caption: Workflow for the classical diastereomeric salt resolution of racemic Boc-β-hydroxyphenylalanine.

Method 2: Preparative Supercritical Fluid Chromatography (SFC)

Principle and Causality

For rapid, high-throughput resolution, Preparative SFC is the method of choice. It utilizes supercritical CO₂ as the primary mobile phase, which offers high diffusivity and low viscosity, allowing for faster flow rates than traditional HPLC. Enantioseparation of N-Boc amino acids is highly effective on amylose-based chiral stationary phases (e.g., Chiralpak AD)[3][4]. The chiral recognition relies on differential hydrogen bonding, π-π interactions, and steric inclusion between the enantiomers and the chiral selector.

Step-by-Step Protocol

-

Sample Preparation: Dissolve the racemic mixture in HPLC-grade Methanol (MeOH) to achieve a loading concentration of 30–50 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

-

System Equilibration: Mount a preparative Chiralpak AD-H column (e.g., 21 x 250 mm, 5 µm). Equilibrate the system with CO₂ and the co-solvent (MeOH) at the target ratio (typically 80:20 v/v).

-

Modifier Addition (Critical Step): Ensure the MeOH co-solvent contains 0.1% Trifluoroacetic acid (TFA).

-

Causality Note: Because Boc-β-hydroxyphenylalanine has a free carboxylic acid, it will partially ionize in the mobile phase. Without an acidic modifier like TFA to suppress this ionization, the analyte will undergo secondary non-specific interactions with the silica support, resulting in severe peak tailing and complete loss of baseline resolution.

-

-

Injection & Elution: Perform stacked injections. Maintain the column compartment at 35°C and the Automated Back Pressure Regulator (ABPR) at 100 bar to ensure the CO₂ remains in the supercritical state.

-

Fraction Collection: Trigger fraction collection via UV detection at 210 nm (detecting the amide/carbamate bonds) and 254 nm (detecting the phenyl ring).

-

Solvent Removal: Pool the respective fractions for Peak 1 and Peak 2. Evaporate the solvent under reduced pressure at <40°C. Self-Validation Check: Confirm the absolute configuration of the recovered powders using a polarimeter.

SFC Separation Logic Diagram

Caption: SFC separation logic based on differential transient interactions with the chiral stationary phase.

Data Presentation & Method Comparison

Table 1: Strategic Comparison of Resolution Methods

| Parameter | Diastereomeric Salt Resolution | Preparative SFC |

| Throughput | Low to Medium (Days) | High (Hours) |

| Scalability | Excellent (Multi-kilogram scale) | Good (Gram to Kilogram scale) |

| Enantiomeric Excess (ee) | >98% (requires recrystallization) | >99% (achievable in a single pass) |

| Cost Profile | Low (Inexpensive reagents/solvents) | High (Requires specialized equipment) |

| Environmental Impact | Moderate (High organic solvent usage) | Low (CO₂ is recycled; green chemistry) |

Table 2: Typical Analytical SFC Parameters for Boc-β-Hydroxyphenylalanine

| Parameter | Specification | Causality / Rationale |

| Column | Chiralpak AD-H (4.6 x 250 mm, 5 µm) | Amylose backbone provides required chiral recognition[4]. |

| Mobile Phase | CO₂ / MeOH (80:20) | Supercritical CO₂ ensures low viscosity and fast mass transfer. |

| Modifier | 0.1% TFA | Suppresses carboxylate ionization; prevents peak tailing. |

| Flow Rate | 3.0 mL/min | Optimizes the van Deemter curve for 5 µm particles. |

| Temperature | 35 °C | Maintains the supercritical state and reproducible thermodynamics. |

| Backpressure | 100 bar | Ensures CO₂ remains strictly in the supercritical fluid phase. |

| Detection | UV at 210 nm & 254 nm | Detects the phenyl ring and the amide/carbamate bonds. |

Sources

- 1. Preparation of optically active (2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolutions by replacing and preferential crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

enzymatic resolution methods for racemic boc-beta-hydroxyphenylalanine

Application Note: Enzymatic Resolution Strategies for Racemic N-Boc- β -Hydroxyphenylalanine

The Biocatalytic Paradigm for β -Hydroxy- α -Amino Acids

Racemic N-Boc- β -hydroxyphenylalanine (N-Boc-phenylserine) is a highly valued chiral building block in pharmaceutical development. Its enantiopure derivatives are critical precursors for broad-spectrum antibiotics, such as thiamphenicol and florfenicol 1, as well as neuromodulators like L-threo-3,4-dihydroxyphenylserine (L-DOPS) [[2]](). The presence of two contiguous stereocenters (C α and C β ) renders traditional asymmetric chemical synthesis both costly and prone to epimerization.

Enzymatic kinetic resolution (EKR) leverages the exquisite stereoselectivity of hydrolases to separate these enantiomers. We specifically utilize the N-Boc protected substrate rather than the free amino acid for two causal reasons:

-

Solubility Engineering: Free amino acids exist as zwitterions, making them insoluble in the non-aqueous media required for lipase-catalyzed reactions. The N-Boc group neutralizes the amine, increasing the partition coefficient ( logP ) and enabling dissolution in organic solvents 3.

-

Steric Directing Group: The bulky tert-butoxycarbonyl (Boc) group acts as a steric anchor within the enzyme's active site, amplifying the spatial differentiation between the L- and D-enantiomers and drastically improving the enantiomeric ratio ( E -value).

Workflow Design: Orthogonal Resolution Strategies

Workflow comparing direct lipase esterification and protease hydrolysis for kinetic resolution.

Self-Validating Experimental Protocols

Protocol A: Lipase-Catalyzed Enantioselective Esterification

This protocol utilizes Candida antarctica Lipase B (CAL-B) to selectively esterify the L-enantiomer of the free acid.

Causality of Experimental Choices: Methyl tert-butyl ether (MTBE) is selected as the solvent because its logP (1.06) provides the optimal thermodynamic balance. Solvents with logP<0 strip the essential hydration shell from the immobilized lipase, denaturing it, while solvents with logP>3 fail to solubilize the polar N-Boc substrate 3.

Step-by-Step Methodology:

-

Preparation: Dissolve 100 mmol of racemic N-Boc-threo- β -hydroxyphenylalanine in 200 mL of anhydrous MTBE in a 500 mL jacketed reactor.

-

Reagent Addition: Add 500 mmol of anhydrous methanol (5 equivalents) to serve as the nucleophilic acyl acceptor.

-

Biocatalyst Addition: Introduce 2.0 g of Novozym 435 (immobilized CAL-B).

-

Incubation: Stir the suspension at 45°C with an overhead impeller at 250 rpm to prevent mechanical shearing of the immobilized enzyme beads.

-

Self-Validation & IPC: Monitor the reaction via chiral HPLC (Chiralcel OD-H column). Because CAL-B exhibits an E -value > 100 for this substrate, the reaction acts as a self-limiting system. Once the L-enantiomer is fully consumed (exactly 50% overall conversion), the reaction rate drops precipitously. The plateauing of the L-ester peak independently validates that the thermodynamic endpoint has been reached.

-

Separation: Filter out the enzyme. Extract the organic filtrate with 0.5 M NaHCO 3 . The unreacted D-acid partitions into the aqueous phase, while the enantiopure L-ester remains in the MTBE phase.

Protocol B: Protease-Catalyzed Enantioselective Hydrolysis

This indirect method utilizes Subtilisin Carlsberg to selectively hydrolyze the L-enantiomer of a chemically pre-esterified substrate.

Causality of Experimental Choices: Acetone is used as a co-solvent (10% v/v) to prevent the highly hydrophobic N-Boc methyl ester from precipitating out of the aqueous buffer. Strict pH control at 7.5 is non-negotiable: if the pH drops below 7.0, the catalytic histidine in the enzyme's active site becomes protonated and inactive. If the pH exceeds 8.5, spontaneous background chemical hydrolysis occurs, which is non-selective and destroys the final enantiomeric excess (ee).

Step-by-Step Methodology:

-

Preparation: Dissolve 100 mmol of racemic N-Boc-threo- β -hydroxyphenylalanine methyl ester in 50 mL of acetone.

-

Aqueous Phase: Add the solution dropwise to 450 mL of 0.1 M sodium phosphate buffer (pH 7.5) under vigorous stirring at 30°C.

-

Enzyme Addition: Add 1.0 g of Subtilisin Carlsberg (Alcalase 2.4L).

-

Self-Validation & IPC: Couple the reactor to an automated pH-stat dispensing 1.0 M NaOH. As the enzyme hydrolyzes the L-ester, it releases the free L-acid, dropping the pH. The pH-stat automatically titrates this acid. The system is entirely self-validating: the reaction is deemed complete exactly when 50.0 mL of 1.0 M NaOH (50 mmol) has been consumed. The titration curve will flatline, confirming 50% conversion.

-

Separation: Adjust the pH to 8.0 and extract with ethyl acetate. The unreacted D-ester partitions into the organic phase, while the enantiopure L-acid remains in the aqueous phase.

Mechanistic Pathway of Stereoselection

The stereoselectivity of these hydrolases relies on a highly conserved Ser-His-Asp catalytic triad. The spatial geometry of the active site funnel strictly accommodates the (2S,3R)-L-threo isomer, allowing nucleophilic attack by the catalytic serine. The (2R,3S)-D-threo isomer suffers from severe steric hindrance between the N-Boc group and the enzyme's binding pocket walls, preventing the formation of the transition state 4.

Stereoselective mechanism of the catalytic triad discriminating between L-threo and D-threo isomers.

Quantitative Data Summaries

Table 1: Comparison of Biocatalytic Resolution Strategies

| Strategy | Enzyme | Substrate | Yield (L-isomer) | ee (L-isomer) | E-value | Reaction Time |

| Lipase Esterification | CAL-B (Novozym 435) | Racemic N-Boc Acid | 48.5% | > 99% | > 150 | 24 - 36 h |

| Protease Hydrolysis | Subtilisin Carlsberg | Racemic N-Boc Methyl Ester | 49.1% | 98.5% | > 100 | 8 - 12 h |

Table 2: Influence of Solvent logP on CAL-B Esterification Efficiency

| Solvent | logP | Conversion at 24h (%) | ee (%) | Relative Enzyme Activity |

| 1,4-Dioxane | -1.1 | 5.2% | N/A | Low (Denaturation) |

| Tetrahydrofuran (THF) | 0.49 | 22.4% | 92% | Moderate |

| Methyl tert-butyl ether (MTBE) | 1.06 | 49.8% | > 99% | Optimal |

| Toluene | 2.50 | 45.1% | 98% | High |

| Hexane | 3.50 | 12.0% | 85% | Low (Substrate Insoluble) |

References

- Title: Synthesis of 4-Sulfur-Substituted (2S,3R)-3-Phenylserines by Enzymatic Resolution.

- Title: Multi-enzyme cascade for sustainable synthesis of l-threo-phenylserine by modulating aldehydes inhibition and kinetic/thermodynamic controls Source: ResearchGate URL

- Title: Enzyme-Catalyzed Asymmetric Synthesis Source: STEM - Unipd URL

- Title: Synthesis of L-threo-3,4-dihydroxyphenylserine (L-threo-DOPS) with thermostabilized low-specific L-threonine aldolase from Streptomyces coelicolor A3(2)

Sources

The Strategic Application of Racemic Boc-β-Hydroxyphenylalanine in Modern Drug Discovery: A Guide for Researchers

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is a paramount objective. Non-canonical amino acids have emerged as invaluable building blocks in this endeavor, offering a means to transcend the limitations of native peptide structures. Among these, β-amino acids, and specifically Boc-β-hydroxyphenylalanine, have garnered significant attention for their ability to impart unique conformational constraints and metabolic stability to bioactive peptides. This guide provides an in-depth exploration of the applications of racemic N-Boc-β-hydroxyphenylalanine, a versatile and economically viable starting material for the generation of diverse molecular entities. We will delve into the scientific rationale behind its use, present detailed protocols for its practical application, and offer insights into the strategic considerations for its incorporation into drug discovery pipelines.

The Rationale for Employing a Racemic Mixture